

# The Nystatin Biosynthesis Pathway in *Streptomyces noursei*: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Introduction

**Nystatin**, a polyene macrolide antibiotic produced by the Gram-positive bacterium *Streptomyces noursei*, remains a crucial agent in the treatment of fungal infections. Its efficacy lies in its ability to bind to ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death. The complex structure of **nystatin**, consisting of a 38-membered macrolactone ring decorated with a deoxysugar moiety, mycosamine, is a testament to the intricate biosynthetic machinery of its producer organism. Understanding the **nystatin** biosynthesis pathway is paramount for endeavors in strain improvement, yield optimization, and the generation of novel, potentially more effective and less toxic antifungal agents through metabolic engineering. This technical guide provides an in-depth exploration of the core aspects of **nystatin** biosynthesis in *Streptomyces noursei*, presenting key data, experimental methodologies, and visual representations of the underlying biochemical processes.

## The Nystatin Biosynthetic Gene Cluster

The genetic blueprint for **nystatin** production in *Streptomyces noursei* ATCC 11455 is encapsulated within a large, contiguous gene cluster spanning approximately 123.6 kilobase pairs of the bacterial chromosome.<sup>[1][2]</sup> This cluster orchestrates the coordinated expression of all the enzymatic machinery required for the synthesis of the **nystatin** molecule. The key components of this cluster include genes encoding the polyketide synthase (PKS) multienzyme

complex, post-PKS modifying enzymes, enzymes for the biosynthesis and attachment of the mycosamine sugar, and regulatory proteins that control the expression of the entire pathway.

Table 1: Key Genes and Enzymes in the **Nystatin** Biosynthetic Pathway

Gene(s)	Enzyme(s)	Function
nysA, nysB, nysC, nysI, nysJ, nysK	Nystatin Polyketide Synthase (PKS)	Assembly of the 38-membered polyketide macrolactone ring from acetate and propionate precursors.
nysL, nysN	Cytochrome P450 Monooxygenases	Post-PKS modification of the macrolactone ring, including hydroxylation.
nysDI, nysDII, nysDIII	Glycosyltransferase, Aminotransferase, GDP-mannose dehydratase	Biosynthesis of the deoxysugar mycosamine and its attachment to the macrolactone ring.
nysRI, nysRII, nysRIII, nysRIV	Regulatory Proteins	Control and regulation of the expression of the nystatin biosynthetic genes.
nysG, nysH	ABC Transporter Proteins	Efflux of nystatin and its intermediates out of the cell.

## The Polyketide Synthase (PKS) Pathway: Assembling the Macrolactone Core

The backbone of the **nystatin** molecule is a 38-membered macrolactone ring, a product of a type I modular polyketide synthase (PKS). This remarkable enzymatic assembly line is encoded by six genes: nysA, nysB, nysC, nysI, nysJ, and nysK. The PKS is organized into a series of modules, each responsible for the addition and modification of a specific building block. The biosynthesis is initiated by a loading module that primes the PKS with a starter unit, followed by a succession of extension modules that incorporate either malonyl-CoA or methylmalonyl-CoA, leading to the stepwise elongation of the polyketide chain. Within each

module, a set of enzymatic domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) dictates the chemical structure of the growing chain. The process culminates with the release and cyclization of the full-length polyketide chain into the characteristic macrolactone ring.

## Post-PKS Modifications and Mycosamine Biosynthesis

Following the formation of the macrolactone ring, a series of tailoring reactions occur to yield the final **nystatin** molecule. These post-PKS modifications are primarily catalyzed by cytochrome P450 monooxygenases, encoded by the *nysL* and *nysN* genes. These enzymes are responsible for introducing hydroxyl groups at specific positions on the polyketide backbone, which are crucial for the biological activity of **nystatin**.

A key feature of the **nystatin** molecule is the attachment of the deoxysugar mycosamine to the C-19 position of the macrolactone ring. The biosynthesis of this sugar precursor and its subsequent attachment are governed by the products of the *nysDI*, *nysDII*, and *nysDIII* genes. *nysDIII* encodes a GDP-mannose dehydratase, *nysDII* an aminotransferase, and *nysDI* a glycosyltransferase that catalyzes the final attachment of the mycosamine moiety.[3]

## Regulation of Nystatin Biosynthesis

The production of **nystatin** is a tightly regulated process, controlled by a cascade of regulatory proteins. At the flanking regions of the **nystatin** biosynthetic gene cluster lie several regulatory genes, including *nysRI*, *nysRII*, *nysRIII*, and *nysRIV*. [4] These genes encode transcriptional regulators that respond to various physiological signals within the cell, ensuring that **nystatin** production is initiated at the appropriate time and level during the life cycle of *Streptomyces noursei*. Inactivation of these regulatory genes has been shown to have a significant impact on **nystatin** yield, highlighting their critical role in controlling the biosynthetic pathway.[5]

## Quantitative Data on Nystatin Production

The yield of **nystatin** from *Streptomyces noursei* can be influenced by a variety of factors, including the genetic background of the strain and the fermentation conditions. The following table summarizes **nystatin** production data from various wild-type and genetically modified strains.

Table 2: **Nystatin** Production in Various *Streptomyces noursei* Strains

Strain	Genetic Modification	Nystatin Production	Reference
ATCC 11455 (Wild Type)	-	30-50 mg/L	[6]
SR12	$\Delta$ nysRI	0.5% of Wild Type	[5]
SR34	$\Delta$ nysRII	7% of Wild Type	[5]
SR56	$\Delta$ nysRIII	9% of Wild Type	[5]
NR4K	nysRIV disruption	2% of Wild Type	[5]
Wild Type (pSOK804)	Overexpression of nysRII	121% of Wild Type	[5]
Wild Type (pNR4EL)	Overexpression of nysRIV	136% of Wild Type	[5]
72-22-1 (mutant)	UV mutagenesis	8912 U/mL (chemical potency), 5557 U/mL (biological potency)	[7]
72-22-1 (optimized)	UV mutagenesis and optimized fermentation	14,082 U/mL (chemical potency), 10,579 U/mL (biological potency)	[7]
112-24-63 (mutant)	UV mutagenesis	11,097 U/mL (chemical potency), 10,751 U/mL (biological potency)	[7]
AHH2	$\Delta$ nysH	Reduced by ~35% compared to wild type	[8]
AHG13	$\Delta$ nysG	Reduced by ~35% compared to wild type	[8]

## Experimental Protocols

### Protocol 1: Cultivation of *S. noursei* and Nystatin Production

This protocol is adapted from methodologies used for **nystatin** production in shake flask fermentations.

#### Materials:

- *Streptomyces noursei* strain
- ISP2 agar medium for sporulation
- Tryptic Soy Broth (TSB) for seed culture
- Semidefined SAO-23 production medium
- 500 mL baffled shake flasks

#### Procedure:

- Inoculate a fresh ISP2 agar plate with *S. noursei* spores or mycelial fragments and incubate at 28-30°C for 7-10 days until good sporulation is observed.
- Prepare a seed culture by inoculating 50 mL of TSB in a 250 mL baffled flask with spores or a mycelial plug from the agar plate. Incubate at 28-30°C with shaking at 250 rpm for 48 hours.
- Inoculate 100 mL of SAO-23 production medium in a 500 mL baffled flask with 2% (v/v) of the seed culture.
- Incubate the production culture at 28-30°C with shaking at 250 rpm for 5-7 days.
- Harvest the culture broth for **nystatin** extraction and analysis.

## Protocol 2: Quantification of Nystatin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of **nystatin** from culture extracts.

### Materials:

- Culture extract containing **nystatin**
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate
- C18 reversed-phase HPLC column
- HPLC system with a UV or diode array detector

### Procedure:

- Extract **nystatin** from the culture broth. A common method is to extract the mycelial pellet with a suitable organic solvent like methanol or dimethylformamide (DMF).
- Clarify the extract by centrifugation or filtration (0.22 µm filter) to remove any particulate matter.
- Prepare a mobile phase. A common mobile phase for **nystatin** analysis is a mixture of methanol, water, and acetonitrile, or an ammonium acetate buffer with acetonitrile.
- Set up the HPLC system. Use a C18 column and set the detector to monitor at a wavelength where **nystatin** has a strong absorbance, typically around 304-318 nm.
- Inject the clarified extract onto the HPLC column.

- Run the HPLC analysis using an isocratic or gradient elution program to separate **nystatin** from other components in the extract.
- Quantify the **nystatin** peak by comparing its area to a standard curve prepared with known concentrations of a **nystatin** standard.

## Protocol 3: Gene Disruption in *Streptomyces noursei* (Representative Protocol)

This protocol is a generalized procedure for creating gene knockouts in *Streptomyces* and can be adapted for *S. noursei*.

Materials:

- *S. noursei* wild-type strain
- *E. coli* strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
- Suicide vector for gene replacement
- Antibiotics for selection (e.g., apramycin, nalidixic acid)
- Media for *E. coli* and *Streptomyces* growth and conjugation (e.g., LB, MS agar)

Procedure:

- Construct the gene replacement vector:
  - Clone the upstream and downstream flanking regions of the target gene into a suicide vector that cannot replicate in *Streptomyces*.
  - Between the flanking regions, insert an antibiotic resistance cassette (e.g., for apramycin resistance).
- Transform the vector into *E. coli*:
  - Introduce the constructed plasmid into a suitable *E. coli* strain for propagation and then into a methylation-deficient strain like ET12567/pUZ8002 for conjugation.

- Conjugation:
  - Grow cultures of the *E. coli* donor strain and *S. noursei* recipient.
  - Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., MS agar).
  - Incubate to allow for plasmid transfer.
- Selection of exconjugants:
  - Overlay the conjugation plates with antibiotics to select for *S. noursei* cells that have integrated the plasmid (e.g., nalidixic acid to kill *E. coli* and apramycin to select for the resistance cassette).
- Screen for double-crossover mutants:
  - Subculture the exconjugants on media without selection for the vector backbone but with selection for the resistance cassette.
  - Screen individual colonies for the loss of the vector backbone antibiotic resistance, indicating a double-crossover event has occurred, resulting in the replacement of the target gene with the resistance cassette.
- Confirm the gene disruption:
  - Verify the gene knockout by PCR analysis of genomic DNA from the putative mutants and by Southern blotting if necessary.

## Protocol 4: In Vitro Assay for the Glycosyltransferase NysDI

This protocol is based on the in vitro characterization of NysDI.[6]

Materials:

- Purified NysDI enzyme



- **Nystatinolide** (the aglycone acceptor substrate)
- GDP-mycosamine (the sugar donor substrate)
- Reaction buffer (e.g., Tris-HCl with MgCl<sub>2</sub>)
- Methanol for quenching the reaction
- HPLC system for product analysis

Procedure:

- Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, **nystatinolide**, and GDP-mycosamine.
- Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
- Initiate the reaction by adding the purified NysDI enzyme.
- Incubate the reaction for a specific time period (e.g., 1-2 hours).
- Quench the reaction by adding an equal volume of cold methanol.
- Centrifuge the mixture to precipitate the protein.
- Analyze the supernatant by HPLC to detect the formation of the glycosylated product (**nystatin**). The formation of the new product can be monitored by observing a new peak with a different retention time compared to the **nystatinolide** substrate.

## Visualizing the Pathway and Experimental Workflows

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Caption: Biosynthesis of the GDP-mycosamine precursor.

Caption: Workflow for gene inactivation in *S. noursei*.

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## References

- 1. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the polyene antifungal antibiotic nystatin in Streptomyces noursei ATCC 11455: analysis of the gene cluster and deduction of the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vivo Analysis of the Regulatory Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 Reveals Their Differential Control Over Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro characterization of polyene glycosyltransferases AmphDI and NysDI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nystatin Biosynthesis and Transport: nysH and nysG Genes Encoding a Putative ABC Transporter System in Streptomyces noursei ATCC 11455 Are Required for Efficient Conversion of 10-Deoxynystatin to Nystatin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Nystatin Biosynthesis Pathway in Streptomyces noursei: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249465#nystatin-biosynthesis-pathway-in-streptomyces-noursei]

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